molecular formula C10H15N3O2 B13028222 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid

Cat. No.: B13028222
M. Wt: 209.24 g/mol
InChI Key: JRMCDRHLLOTHAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the triazolopyridine family, known for its potential therapeutic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidates with corresponding hydrazides to form amidrazones, which are then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another method includes the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that use commercially available and inexpensive reagents. The process involves multigram access to the target derivatives, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It acts by binding to receptors or enzymes, thereby modulating their activity. The pathways involved include inhibition of enzyme activity and interference with signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-6(2)7-4-3-5-8-11-9(10(14)15)12-13(7)8/h6-7H,3-5H2,1-2H3,(H,14,15)

InChI Key

JRMCDRHLLOTHAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC2=NC(=NN12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.